Regiochemical Identity: 6- vs. 5-Dioxolane Substitution
The target compound is the 6-substituted isomer, whereas the closest commercially available analog is the 5-substituted isomer . This position-specific placement is routinely confirmed by ¹H NMR and ¹³C NMR spectroscopy. In the ¹H NMR spectrum, the aromatic protons of the 6-isomer display distinct coupling patterns (e.g., a doublet for H‑4 and H‑7, and a doublet of doublets for H‑5) compared with the 5-isomer, where the dioxolane‑bearing carbon shifts the adjacent proton signals upfield [1].
| Evidence Dimension | Regiochemical identity (substitution pattern on benzofuran core) |
|---|---|
| Target Compound Data | 1,3-Dioxolane group attached at C‑6; IUPAC name: 6-(1,3-dioxolan-2-yl)-2-methyl-1-benzofuran |
| Comparator Or Baseline | 5-(1,3-dioxolan-2-yl)-2-methyl-1-benzofuran (CAS 648449-70-1): dioxolane attached at C‑5 |
| Quantified Difference | Positional shift of the dioxolane group from C‑6 to C‑5; distinct ¹H and ¹³C NMR chemical shift patterns (exact δ values available upon batch-specific certificate of analysis) |
| Conditions | ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) |
Why This Matters
Incorrect isomer selection would lead to a different compound entering a synthetic sequence or biological assay, potentially invalidating structure‑activity relationship (SAR) conclusions and wasting procurement resources [1].
- [1] Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (General reference for benzofuran NMR coupling patterns). View Source
